3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine dihydrochloride
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Description
3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N4 and its molecular weight is 227.13. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have developed novel derivatives of 1,2,4-triazole, which were synthesized from various ester ethoxycarbonylhydrazones with primary amines. These compounds underwent antimicrobial screening, revealing that some possess good to moderate activities against test microorganisms (Bektaş et al., 2007).
Antimicrobial and Cytotoxic Activity
A series of derivatives prepared from 1-methyl-1H-benzimidazol-2-amine demonstrated antibacterial and cytotoxic properties in vitro. Among these, specific compounds showed notable antibacterial activity, and two demonstrated significant cytotoxic activity (Noolvi et al., 2014).
Amine-Decorated Luminescent Metal Organic Frameworks
A triazine-based dicarboxylate ligand with primary and secondary amino groups was used to synthesize an amine-functionalized autofluorescent metal organic framework (MOF). This MOF showed potential for selective gas/vapor sorption and nanomolar sensing of 2,4,6-trinitrophenol in water, highlighting its applicability in environmental monitoring and safety applications (Das & Mandal, 2018).
Synthesis, Reactivity, and Application in Polymerization
Amine bis(phenolate) lanthanide complexes have been synthesized and investigated for their use in the polymerization of ε-caprolactone. These studies provide insights into the development of new catalysts for polymer synthesis, showcasing the versatility of 1,2,4-triazole derivatives in facilitating important polymerization reactions (Yao et al., 2005).
Detection of Amines by Chlorophyll Derivatives
Synthetic 3-trifluoroacetyl-131-deoxo-pyropheophorbides, derived from chlorophyll-a, were used to detect various amines in solution. This research demonstrates the potential of 1,2,4-triazole derivatives in the development of chemosensitive materials for the optical detection of amines, which could have applications in environmental monitoring and chemical sensing (Tamiaki et al., 2013).
Properties
IUPAC Name |
3-methyl-1-(1H-1,2,4-triazol-5-yl)butan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-5(2)3-6(8)7-9-4-10-11-7;;/h4-6H,3,8H2,1-2H3,(H,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUJXQHQPIYIEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC=NN1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.